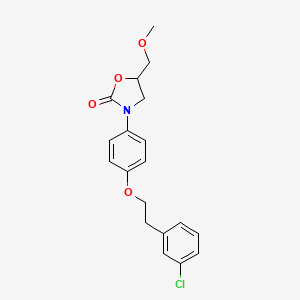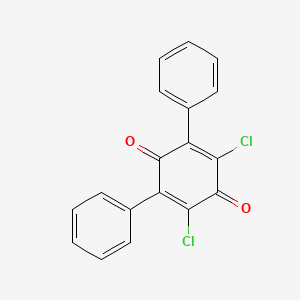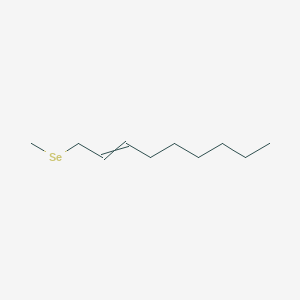
1-(Methylselanyl)non-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylselanyl)non-2-ene is an organic compound with the molecular formula C10H20Se. It is characterized by the presence of a selenium atom bonded to a non-2-ene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)non-2-ene can be synthesized through several methods. One common approach involves the reaction of non-2-ene with methylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylselanyl)non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, forming selenides.
Substitution: The selenium atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3). Reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(Methylselanyl)non-2-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing into its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(Methylselanyl)non-2-ene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. It can also form covalent bonds with biological molecules, affecting their function and stability. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and antioxidant defense systems .
Comparación Con Compuestos Similares
1-(Methylthio)non-2-ene: Similar structure but contains sulfur instead of selenium.
1-(Methylselanyl)oct-2-ene: Similar structure but with a shorter carbon chain.
1-(Methylselanyl)dec-2-ene: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Methylselanyl)non-2-ene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly valuable for research and industrial applications .
Propiedades
Número CAS |
79012-00-3 |
|---|---|
Fórmula molecular |
C10H20Se |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-methylselanylnon-2-ene |
InChI |
InChI=1S/C10H20Se/c1-3-4-5-6-7-8-9-10-11-2/h8-9H,3-7,10H2,1-2H3 |
Clave InChI |
JGZCXWUPSVFAMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



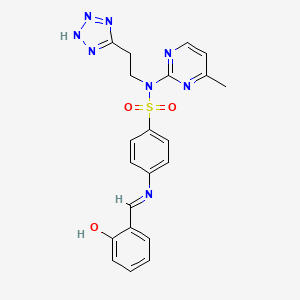
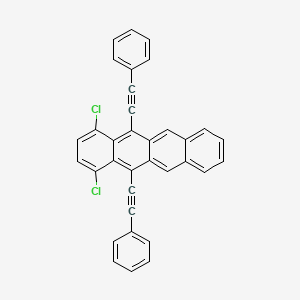


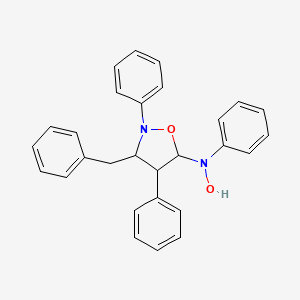
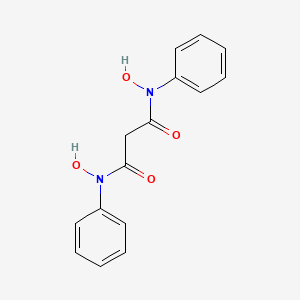

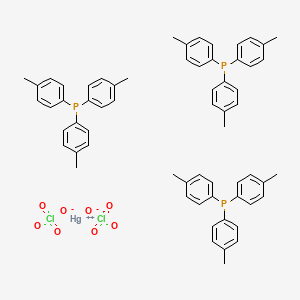
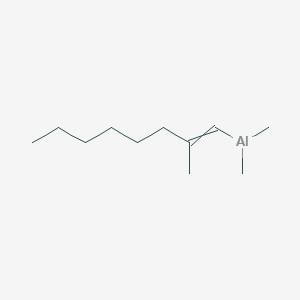
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
